molecular formula C18H17ClN2O4 B3532579 5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3532579
M. Wt: 360.8 g/mol
InChI Key: QYDHCQKTIYQMBI-UHFFFAOYSA-N
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Description

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the 4-chloro-2-methylphenoxy intermediate.

    Coupling with the oxadiazole precursor: The phenoxy intermediate is then coupled with a suitable oxadiazole precursor, such as 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, under conditions that promote the formation of the desired product. This step may involve the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies.

Chemical Reactions Analysis

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various aryl or alkyl groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    4-chloro-2-methylphenoxyacetic acid: This compound shares the chlorinated phenoxy group but lacks the oxadiazole ring, resulting in different chemical and biological properties.

    3,4-dimethoxyphenyl-1,2,4-oxadiazole: This compound contains the oxadiazole ring and dimethoxyphenyl group but lacks the chlorinated phenoxy group, leading to distinct reactivity and applications.

    Other oxadiazoles: Compounds with different substituents on the oxadiazole ring may exhibit varying degrees of biological activity and chemical reactivity, highlighting the importance of the specific substituents in determining the properties of the compound.

Properties

IUPAC Name

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-11-8-13(19)5-7-14(11)24-10-17-20-18(21-25-17)12-4-6-15(22-2)16(9-12)23-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDHCQKTIYQMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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